

Deuterated Ivacaftor Demonstrates Enhanced In Vitro Metabolic Stability Compared to Parent Drug

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ivacaftor-D4

Cat. No.: B15573168

[Get Quote](#)

A comparative analysis of in vitro metabolic data reveals that deuteration of Ivacaftor, a key therapeutic for cystic fibrosis, significantly enhances its metabolic stability. This improvement, primarily attributed to the kinetic isotope effect, leads to a slower rate of metabolism, suggesting the potential for an improved pharmacokinetic profile and a reduced dosing frequency in clinical settings.

Deuterated ivacaftor, specifically d9-ivacaftor (also known as CTP-656 or deutivacaftor), has been shown to be markedly more stable in in vitro assays compared to its non-deuterated counterpart.^[1] This enhanced stability is a direct result of replacing hydrogen atoms with their heavier, stable isotope, deuterium, at sites susceptible to metabolic breakdown.^[2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP) 3A4, the primary enzyme responsible for Ivacaftor's metabolism.^{[2][3]}

Comparative In Vitro Metabolic Stability Data

The following table summarizes the key findings from in vitro studies comparing the metabolic stability of Ivacaftor and its deuterated analogs.

Compound	In Vitro System	Key Finding	Reference
Ivacaftor	Human CYP3A4 Supersomes	Baseline	[3]
d9-Ivacaftor (CTP-656)	Human CYP3A4 Supersomes	Markedly enhanced stability	[1][3]
Compound 105	Human CYP3A4 Supersomes	~50% increase in stability vs. Ivacaftor	[3]
Compound 106	Human CYP3A4 Supersomes	~50% increase in stability vs. Ivacaftor	[3]
Compound 110	Human CYP3A4 Supersomes	55% increase in stability vs. Ivacaftor	[3]

Studies have quantified the deuterium isotope effect on CTP-656 metabolism, showing a notable impact for a CYP-mediated oxidation reaction ($DV = 3.8$, $DV/K = 2.2$).[\[1\]](#)[\[4\]](#) While the in vitro pharmacological potency of d9-ivacaftor remains comparable to that of non-deuterated Ivacaftor, its enhanced metabolic stability is a key differentiator.[\[1\]](#)[\[3\]](#)

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human CYP3A4 Supersomes

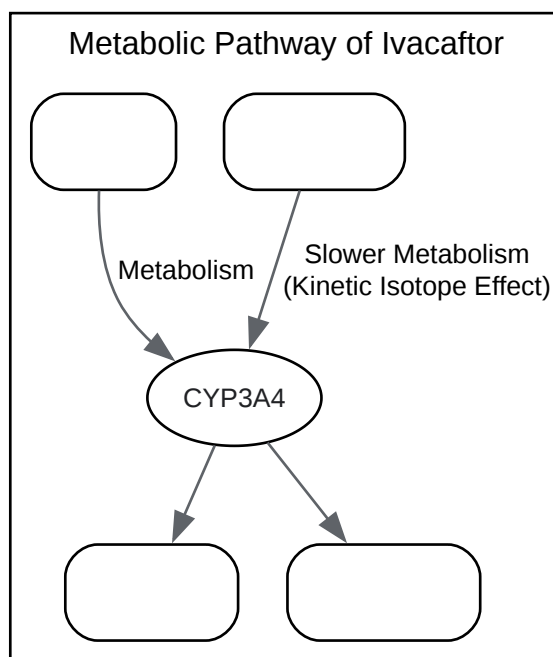
The in vitro metabolic stability of Ivacaftor and its deuterated analogs was evaluated using human CYP3A4 supersomes, as Ivacaftor is poorly metabolized in standard liver microsome assays under the tested conditions.[\[3\]](#)

- Objective: To compare the in vitro metabolic stability of Ivacaftor and its deuterated analogs. [\[3\]](#)
- Methodology:
 - Incubation: The test compounds (1 μ M) were incubated with human CYP3A4 supersomes (50 pmol/mL).[\[3\]](#)

- Time Points: The incubation was carried out for a specified period, with a key time point at 30 minutes for assessing the remaining parent compound.[3]
- Analysis: The reaction was quenched, and the amount of the parent compound remaining was quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS) methods.[3] The mass transition for d9-ivacaftor is monitored at a shift of +9 mass units compared to the non-deuterated parent drug.[2]

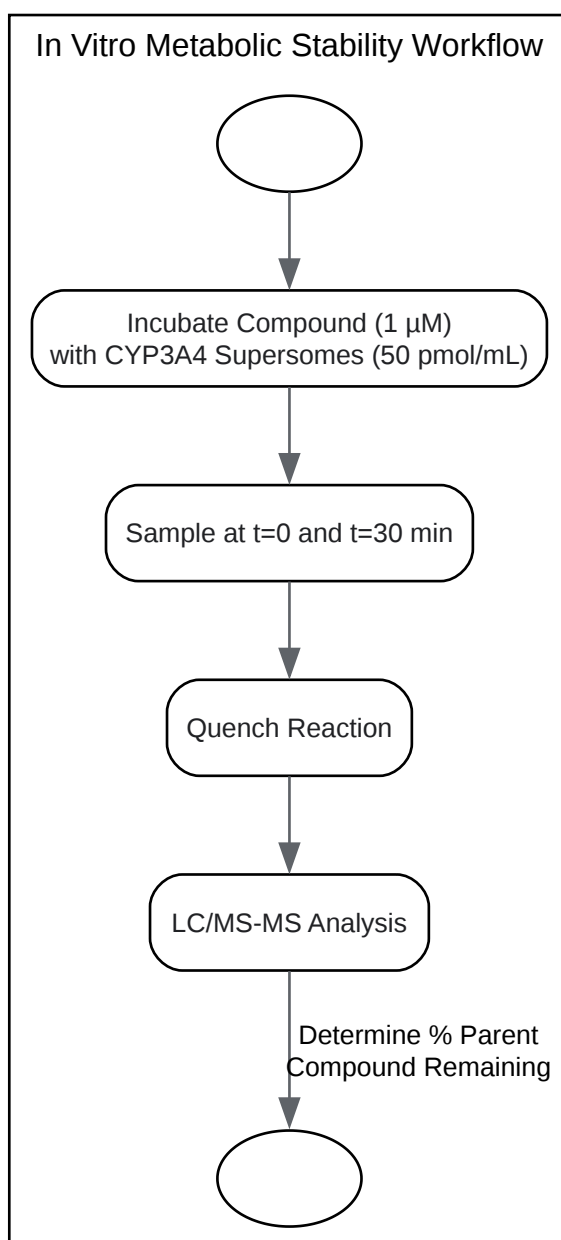
Visualizing the Impact of Deuteration

The following diagrams illustrate the metabolic pathway of Ivacaftor and the experimental workflow for assessing in vitro metabolic stability.



[Click to download full resolution via product page](#)

Comparative metabolism of Ivacaftor and d9-Ivacaftor.



[Click to download full resolution via product page](#)

Workflow for in vitro metabolic stability assessment.

In conclusion, the strategic deuteration of Ivacaftor presents a viable approach to enhancing its metabolic properties. The resulting analog, d9-ivacaftor, exhibits increased stability in vitro, which has translated to an improved pharmacokinetic profile in clinical studies, including a longer half-life.^[1] These findings underscore the potential of deuterium substitution as a tool for optimizing drug metabolism and potentially improving therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deuterated Ivacaftor Demonstrates Enhanced In Vitro Metabolic Stability Compared to Parent Drug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573168#in-vitro-metabolic-stability-comparison-of-ivacaftor-and-its-deuterated-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com